Methyl 4-phenethoxythiophene-2-carboxylate
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Overview
Description
Methyl 4-phenethoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenethoxythiophene-2-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenethoxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-phenethoxythiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-phenethoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenethoxy group and the thiophene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-phenethoxythiophene-2-carboxylate is unique due to the presence of the phenethoxy group, which imparts distinct chemical and biological properties. This differentiates it from other thiophene derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
methyl 4-(2-phenylethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14O3S/c1-16-14(15)13-9-12(10-18-13)17-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
ZLIRTSJRHOEYQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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